

Methodologies for Rezafungin Acetate Clinical Trials: Application Notes and Protocols

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Compound of Interest

Compound Name: *Rezafungin acetate*

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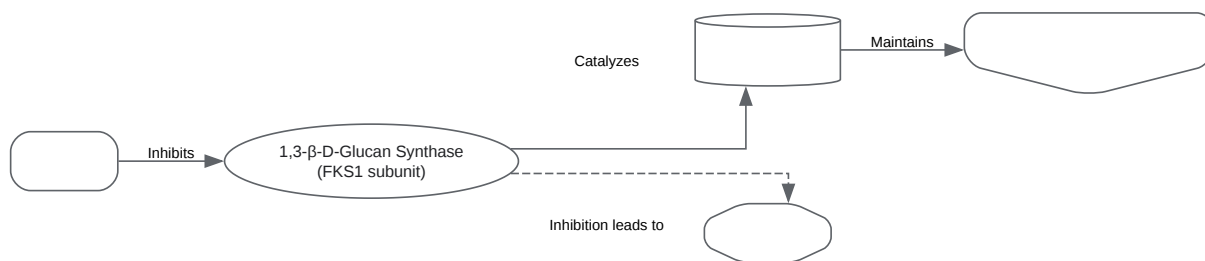
These application notes provide a detailed overview of the methodologies employed in the clinical development of **rezafungin acetate**, a next-generation echinocandin antifungal agent. The protocols are based on the pivotal Phase 2 (STRIVE) and Phase 3 (ReSTORE and ReSPECT) clinical trials, which evaluated the efficacy, safety, and pharmacokinetics of rezafungin for the treatment and prevention of invasive fungal diseases.

Introduction to Rezafungin

Rezafungin is a novel, long-acting echinocandin developed for the treatment of candidemia and invasive candidiasis, as well as for the prevention of invasive fungal diseases in high-risk patients.^{[1][2][3]} Its extended half-life allows for a once-weekly intravenous dosing regimen, offering a potential advantage over the daily infusions required for other echinocandins.^{[4][5]} The mechanism of action for echinocandins involves the inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

The following diagram illustrates the simplified signaling pathway of echinocandins.

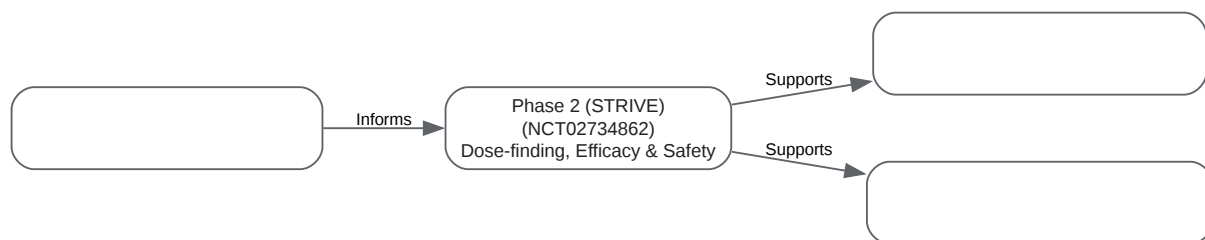


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Caption: Simplified pathway of rezafungin's antifungal activity.

Clinical Trial Methodologies

The clinical development of rezafungin has progressed through several key phases, each with specific objectives and methodologies.



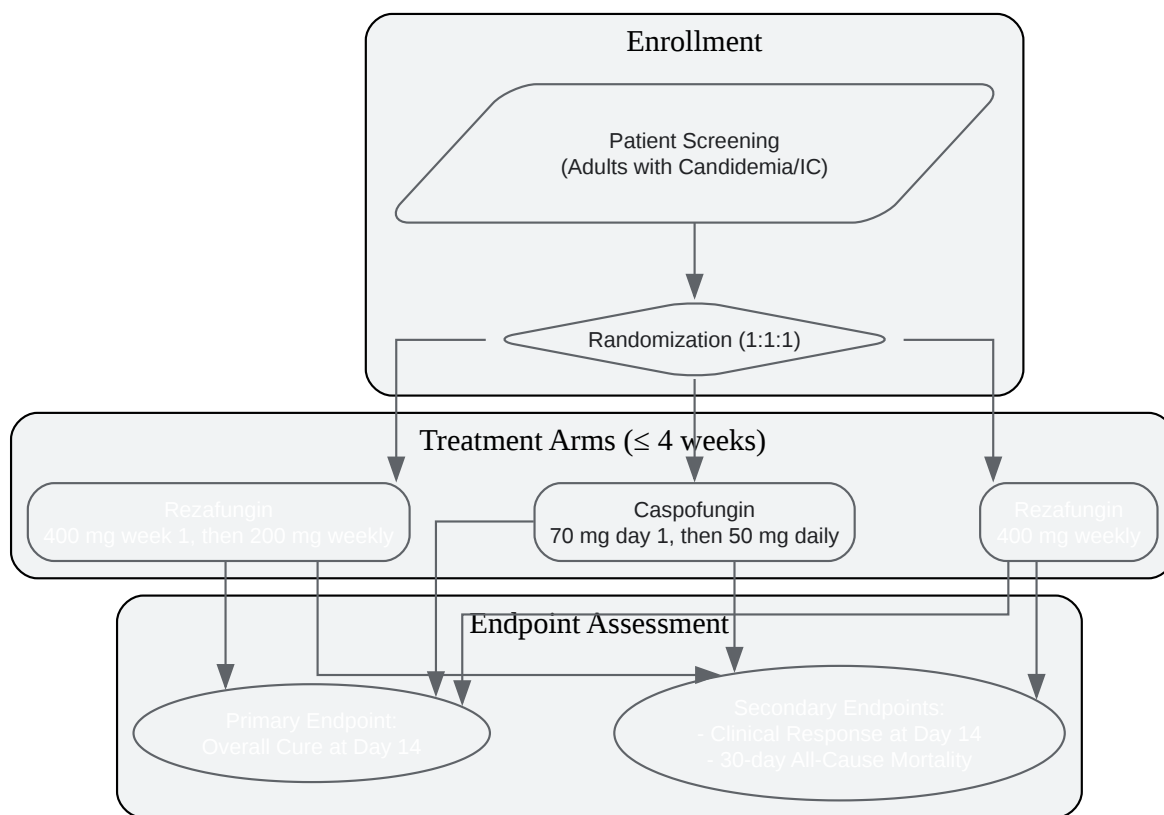
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Caption: Logical progression of rezafungin clinical trials.

Phase 2 STRIVE Trial (NCT02734862) Protocol

The STRIVE trial was a randomized, double-blind study to evaluate the safety and efficacy of two dosing regimens of rezafungin compared to caspofungin in patients with candidemia and/or invasive candidiasis.

Experimental Workflow:



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Caption: Workflow of the Phase 2 STRIVE clinical trial.

Inclusion Criteria:

- Adults (≥ 18 years) with systemic signs of infection.
- Mycological confirmation of candidemia or invasive candidiasis from a normally sterile site within 96 hours before randomization.

Exclusion Criteria:

- Prosthetic joint infections, septic arthritis, central nervous system (CNS) infections, or endocular infections.
- Neutropenia.
- Significant liver impairment (Child-Pugh >9).

Dosing Regimens:

- Group 1: Intravenous (IV) rezafungin 400 mg once weekly.
- Group 2: IV rezafungin 400 mg on week 1, followed by 200 mg once weekly.
- Comparator: IV caspofungin 70 mg loading dose on day 1, followed by 50 mg daily.
- Treatment duration was for a maximum of four weeks.

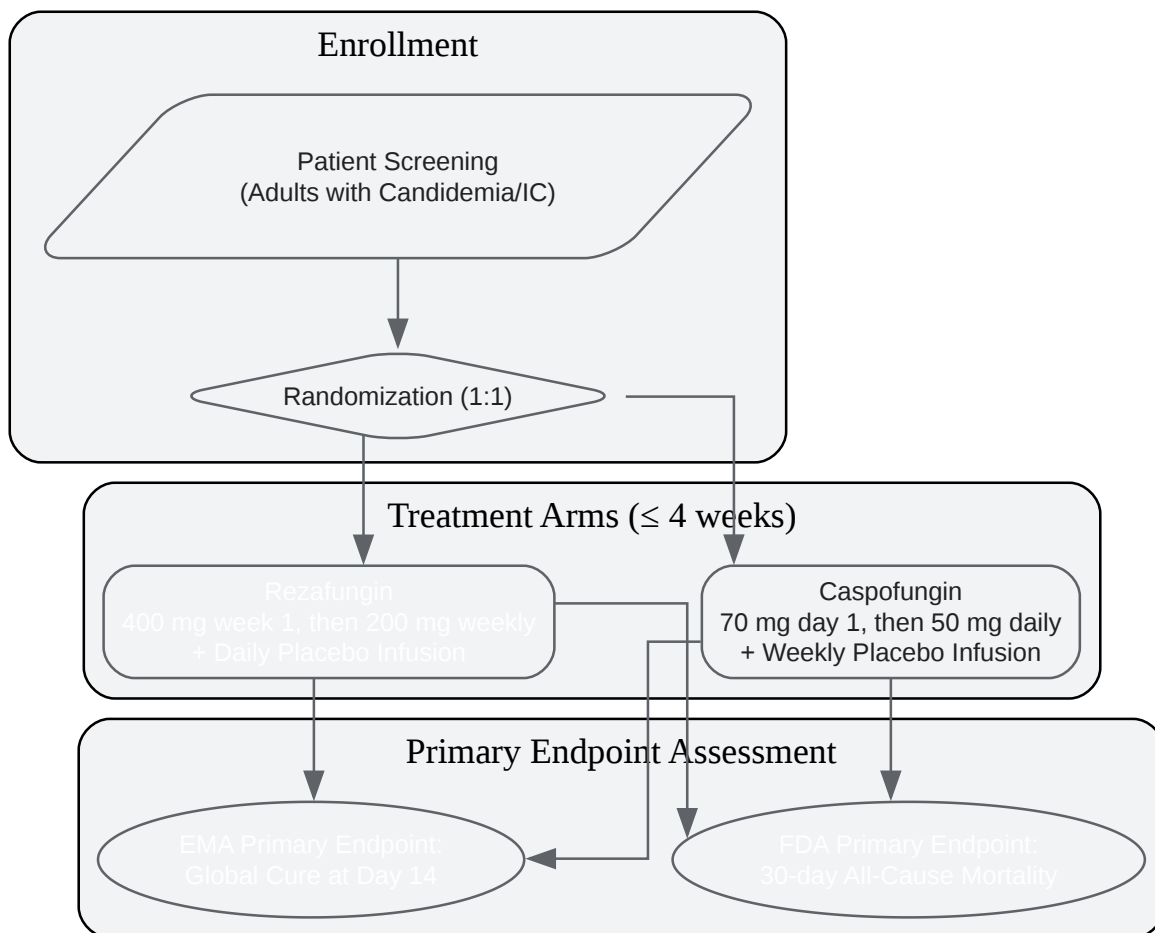
Endpoints:

- Primary: Overall cure at day 14, defined as resolution of signs of candidemia/invasive candidiasis and mycological eradication.
- Secondary: Investigator-assessed clinical response at day 14, 30-day all-cause mortality, and time to negative blood culture.

Phase 3 ReSTORE Trial (NCT03667690) Protocol

The ReSTORE trial was a global, multicenter, double-blind, double-dummy, randomized, non-inferiority trial comparing the efficacy and safety of once-weekly rezafungin to once-daily caspofungin in patients with candidemia and/or invasive candidiasis.

Experimental Workflow:



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Caption: Workflow of the Phase 3 ReSTORE clinical trial.

Inclusion Criteria:

- Adults (≥ 18 years) with systemic signs and mycological confirmation of candidemia or invasive candidiasis.

Dosing Regimens:

- Rezafungin Arm: IV rezafungin 400 mg on week 1, followed by 200 mg once weekly for a total of two to four doses. Patients also received a daily placebo infusion to maintain the blind.

- Caspofungin Arm: IV caspofungin 70 mg loading dose on day 1, followed by 50 mg daily for up to 4 weeks. Patients also received a weekly placebo infusion. An optional step-down to oral fluconazole was permitted in the caspofungin arm.

Endpoints:

- Primary (FDA): 30-day all-cause mortality with a non-inferiority margin of 20%.
- Primary (EMA): Global cure at day 14 (consisting of clinical cure, radiological cure, and mycological eradication) with a non-inferiority margin of 20%.
- Exploratory: Early efficacy, including mycological eradication and global cure at Day 5.

Phase 3 ReSPECT Trial (NCT04368559) Protocol

The ReSPECT trial is a global, randomized, double-blind, controlled pivotal Phase 3 trial designed to evaluate rezafungin for the prevention of invasive fungal disease in adults undergoing allogeneic blood and marrow transplantation (BMT).

Study Design:

- Population: Adults undergoing allogeneic BMT.
- Intervention: Once-weekly IV rezafungin.
- Comparator: Standard antimicrobial regimen, which may include fluconazole or posaconazole, and trimethoprim-sulfamethoxazole.
- Primary Endpoint: Fungal-free survival at 90 days.
- Objective: To determine if rezafungin is safe and efficacious in preventing invasive fungal diseases caused by *Candida*, *Aspergillus*, and *Pneumocystis*.

Quantitative Data Summary

The following tables summarize key quantitative data from the STRIVE and ReSTORE clinical trials.

Pharmacokinetic Parameters of Rezafungin

A population pharmacokinetic (PPK) model was developed using data from Phase 1, 2, and 3 studies. The data was best described by a three- or four-compartment model with linear elimination.

Parameter	Value	Source
Half-life	~152 hours	
Mean Clearance	0.35 L/hour	
Mean Volume of Distribution	67 L	
Mean Cmax (Day 1)	19.2 mcg/mL	
Mean AUC 0-168 (Day 1)	827 mcg*h/mL	

Efficacy Outcomes

Table 1: Efficacy Results from the Phase 2 STRIVE Trial

Endpoint	Rezafungin 400 mg	Rezafungin 400/200 mg	Caspofungin
Overall Cure at Day 14	60.5%	76.1%	67.2%
Investigator-Assessed Clinical Cure at Day 14	69.7%	80.4%	70.5%
30-Day All-Cause Mortality	15.8%	4.4%	13.1%

Table 2: Efficacy Results from the Phase 3 ReSTORE Trial

Endpoint	Rezafungin	Caspofungin	Treatment Difference (95% CI)
Global Cure at Day 14	59%	61%	-1.1% (-14.9 to 12.7)
30-Day All-Cause Mortality	24%	21%	2.4% (-9.7 to 14.4)

Table 3: Pooled Efficacy Data from STRIVE and ReSTORE (mITT Population)

Endpoint	Rezafungin (n=139)	Caspofungin (n=155)	Weighted Treatment Difference (95% CI)
30-Day All-Cause Mortality	19%	19%	-1.5% (-10.7 to 7.7)
Mycological Eradication by Day 5	73%	65%	10.0% (-0.3 to 20.4)

Safety Outcomes

Across the clinical trials, rezafungin demonstrated a safety profile similar to caspofungin.

Table 4: Key Safety Findings

Event	Rezafungin	Caspofungin	Trial
Serious Adverse Events	53.3%	53.7%	ReSTORE
Most Common Adverse Events	Pyrexia, hypokalemia	Pyrexia, hypokalemia	ReSTORE

Conclusion

The clinical trial methodologies for **rezafungin acetate** have been robust, following a logical progression from early-phase safety and pharmacokinetic studies to large-scale, randomized,

controlled Phase 3 trials. The STRIVE and ReSTORE trials have provided substantial evidence for the efficacy and safety of a once-weekly rezafungin regimen for the treatment of candidemia and invasive candidiasis, demonstrating non-inferiority to the standard-of-care daily echinocandin, caspofungin. The ongoing ReSPECT trial will further elucidate the role of rezafungin in the prevention of invasive fungal diseases in a high-risk population. These detailed protocols and the summarized data serve as a valuable resource for researchers and drug development professionals in the field of infectious diseases.

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